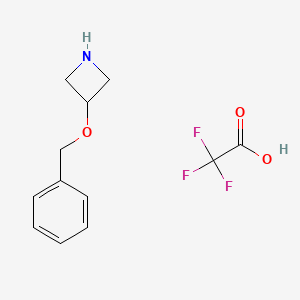

3-(Benzyloxy)azetidine trifluoroacetate

Overview

Description

3-(Benzyloxy)azetidine trifluoroacetate is a chemical compound . It is related to azetidines, which are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .

Synthesis Analysis

Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the use of lanthanoid (III) trifluoromethanesulfonate (Ln (OTf) 3) as a catalyst for the regioselective nucleophilic ring opening of epoxides .Molecular Structure Analysis

The molecular structure of 3-(Benzyloxy)azetidine trifluoroacetate can be represented by the IUPAC name methyl 3- ( (benzyloxy)methyl)azetidine-3-carboxylate 2,2,2-trifluoroacetate . Its molecular weight is 349.31 .Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions . The reactivity of azetidines is driven by a considerable ring strain .Scientific Research Applications

Synthesis of N-Sulfonylazetidines

Azetidines, such as “3-(Benzyloxy)azetidine trifluoroacetate,” are valuable in synthesizing N-sulfonylazetidines, which are important intermediates in pharmaceutical research. The process typically involves using bases like K2CO3 and solvents such as MeCN/MeOH to achieve high yields .

Cell Biology Research

The benzyloxy group in “3-(Benzyloxy)azetidine trifluoroacetate” may be useful in cell biology research for studying cell membrane dynamics or as a precursor for bioactive molecules that interact with cellular components .

Genomics and Proteomics

In genomics and proteomics, “3-(Benzyloxy)azetidine trifluoroacetate” could serve as a building block for synthesizing probes or agents that can help in DNA/RNA sequencing or protein structure analysis .

Analytical Chemistry

The compound’s unique structure might be exploited in analytical chemistry for developing new chromatographic methods or mass spectrometry techniques, enhancing detection sensitivity .

Biopharma Production

“3-(Benzyloxy)azetidine trifluoroacetate” could be used in biopharmaceutical production as an intermediate or a reagent to synthesize therapeutic agents with azetidine cores .

Controlled Environment and Cleanroom Solutions

In controlled environments and cleanrooms, this compound might be used to develop new cleaning agents or surface treatments due to the reactive nature of the trifluoroacetate group .

Advanced Battery Science and Technology

The electrochemical properties of the trifluoroacetate group could make “3-(Benzyloxy)azetidine trifluoroacetate” a candidate for research into novel electrolytes or other components in advanced battery technologies .

Future Directions

Mechanism of Action

Target of Action

Azetidines, a class of compounds to which 3-(benzyloxy)azetidine trifluoroacetate belongs, have been found to target signal transducer and activator of transcription (stat)3 . Stat3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

Azetidines are known for their unique reactivity driven by a considerable ring strain . This reactivity can be triggered under appropriate reaction conditions, leading to various interactions with their targets .

Biochemical Pathways

Azetidines have been used in the synthesis of bioactive molecules and natural products, suggesting they may interact with multiple biochemical pathways .

Result of Action

Azetidines have been used in the synthesis of various bioactive molecules, suggesting they may have diverse molecular and cellular effects .

properties

IUPAC Name |

3-phenylmethoxyazetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.C2HF3O2/c1-2-4-9(5-3-1)8-12-10-6-11-7-10;3-2(4,5)1(6)7/h1-5,10-11H,6-8H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXISKMXAHAAKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

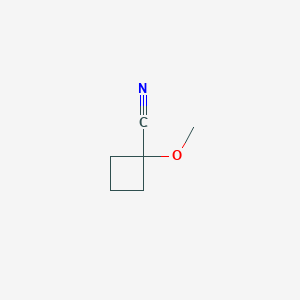

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate](/img/structure/B1528496.png)

![3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine](/img/structure/B1528508.png)

![2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528514.png)